molecular formula C11H17N3O2S B1427400 4-(4-Methylpiperazino)benzenesulfonamide CAS No. 1400644-35-0

4-(4-Methylpiperazino)benzenesulfonamide

Cat. No. B1427400
M. Wt: 255.34 g/mol
InChI Key: RWSZJGODBWDBGN-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazino)benzenesulfonamide” is a chemical compound with the molecular formula C11H17N3O2S . It has a molecular weight of 255.34 g/mol.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Effects

One study synthesized a range of 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives with a 4-methylpiperazino moiety, to investigate their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds showed potent inhibition, suggesting potential applications in treating conditions like glaucoma, epilepsy, obesity, and cancer due to the role of carbonic anhydrases in these diseases (Gul et al., 2016).

Microwave-Assisted Extraction from Soil Samples

Another study developed a novel method for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil samples using microwave-assisted extraction followed by high-performance liquid chromatography. This research highlights the environmental presence and potential impacts of these compounds, including 4-(4-Methylpiperazino)benzenesulfonamide derivatives, indicating their significance in environmental science (Speltini et al., 2016).

Solid-Phase Synthesis Applications

The utility of polymer-supported benzenesulfonamides in chemical transformations for synthesizing diverse privileged scaffolds was reviewed, showcasing the adaptability of these compounds in synthesizing a wide array of chemical structures through solid-phase synthesis techniques. This highlights their utility in drug discovery and material science (Fülöpová & Soural, 2015).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including potentially similar structures to 4-(4-Methylpiperazino)benzenesulfonamide, were explored for their photophysical and photochemical properties. The study suggests significant potential for these compounds in photodynamic therapy applications due to their high singlet oxygen quantum yield, which is crucial for the Type II mechanism in treating cancer (Pişkin et al., 2020).

Environmental Contaminants Detection

A method based on gas chromatography-mass spectrometry was developed for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in particulate matter from outdoor air samples. This research underscores the environmental monitoring and potential health impact assessment of such compounds, indicating their widespread use and persistence in the environment (Maceira et al., 2018).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSZJGODBWDBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242653
Record name Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazino)benzenesulfonamide

CAS RN

1400644-35-0
Record name Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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